4-(2-Chlorophenoxy)phenol
Description
Overview of Phenoxyphenol Derivatives in Organic Chemistry and Advanced Materials Research
Phenoxyphenol derivatives are a class of organic compounds characterized by two phenyl rings linked by an ether oxygen, with at least one hydroxyl group on one of the rings. This core structure makes them versatile building blocks in organic synthesis and materials science. solubilityofthings.com In organic chemistry, they serve as intermediates in the production of pharmaceuticals, dyes, and preservatives. solubilityofthings.com The presence of both a phenol (B47542) and a diaryl ether moiety allows for a range of chemical modifications.
In the realm of advanced materials research, phenoxyphenol derivatives have garnered significant attention, particularly in polymer science. For instance, 4-phenoxyphenol (B1666991) is a key monomer used in the synthesis of poly(1,4-phenylene oxide) (PPO), a high-performance engineering plastic known for its excellent thermal and mechanical properties. sumitomo-chem.co.jpresearchgate.net Researchers have developed novel catalytic methods, such as "radical-controlled" oxidative polymerization using tyrosinase model complexes, to produce crystalline PPO from 4-phenoxyphenol for the first time. researchgate.netacs.orgacs.org This approach offers a clean, low-loading process for creating advanced phenolic polymers. researchgate.net Ongoing research also explores the potential of phenoxyphenol derivatives in organic electronics and nanotechnology, leveraging their unique electronic and structural properties. solubilityofthings.com
Significance of Chlorinated Phenoxy Structures as Intermediates in Specialized Synthesis
The introduction of chlorine atoms onto the phenoxy backbone significantly influences the chemical reactivity and biological activity of the resulting molecules. mdpi.com These chlorinated phenoxy structures are prevalent and crucial intermediates in the synthesis of a wide array of specialized products, particularly in the agrochemical and pharmaceutical industries. rsc.orgnih.gov
In agriculture, chlorinated phenoxy compounds are the basis for many widely used herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). mdpi.comwikipedia.org They are also used to create fungicides and herbicide safeners. nih.gov For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and shown to have both fungicidal and herbicide-safening activities. nih.gov
In the pharmaceutical sector, the chlorinated phenoxy scaffold is a key component in various bioactive molecules. Research has demonstrated the synthesis of novel compounds with potential therapeutic applications starting from chlorinated phenoxy precursors. For instance, 4-chloro-2-(2-chlorophenoxy)benzoic acid serves as a starting material for 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, which have been evaluated for anticonvulsant activity. researchgate.netbrieflands.com Similarly, the anthelmintic drug rafoxanide, a halogenated salicylanilide, is synthesized from a 3-chloro-4-(4'-chlorophenoxy)aminobenzene intermediate. nih.gov The presence and position of the chlorine atoms are often critical for the compound's efficacy and interaction with biological targets. nih.gov
Current Research Landscape and Knowledge Gaps for 4-(2-Chlorophenoxy)phenol Investigations
Current research involving this compound and its isomers is primarily focused on their utilization as building blocks for more complex, functional molecules. For example, studies have reported the synthesis of novel antifungal agents, specifically 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, which use a related chlorinated phenoxy structure. farmaciajournal.com Another study synthesized 4-Chloro-2-(4-chlorophenoxy)phenol to serve as an analytical standard for identifying the products of catalyzed oxidation reactions of 4-chlorophenol (B41353), highlighting its relevance in environmental and analytical chemistry. mdpi.com
Despite these synthetic applications, there appear to be significant knowledge gaps concerning the intrinsic properties of this compound itself. There is a lack of comprehensive published data on its own biological activity, toxicological profile, and detailed material properties. The research is application-driven, focusing on what can be made from it rather than its inherent characteristics.
Future research could, therefore, be directed towards several areas. A thorough investigation into the compound's own biological effects, including its mechanism of action on various cellular targets, is warranted. smolecule.com Furthermore, understanding its environmental fate, including its persistence, degradation pathways, and potential formation of toxic byproducts, is crucial given the widespread use of related chlorinated phenols. nih.govsmolecule.com The synthesis and study of derivatives to potentially enhance stability, solubility, or efficacy for specific applications also represent a viable future research direction. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(2-chlorophenoxy)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H |
InChI Key |
YXXVTDFGMLTZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Molecular Structure Determination using High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers a powerful, non-destructive means to probe the molecular architecture of 4-(2-Chlorophenoxy)phenol in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in establishing the precise connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each chemically non-equivalent proton. The aromatic region is particularly complex, showing signals corresponding to the seven protons distributed across the two phenyl rings. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal proton-proton (H-H) coupling interactions, thereby establishing the substitution patterns on each ring. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected in the aromatic region, corresponding to the carbon atoms of the two phenyl rings. The chemical shifts of these carbons confirm the presence of key structural features: carbons bonded to oxygen appear at lower field (higher ppm), while the carbon bonded to chlorine is also significantly shifted.
Detailed analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of every atom in the molecular skeleton, confirming the ether linkage and the specific isomeric arrangement of the substituents.
Mass spectrometry (MS) is a crucial technique for determining the exact molecular weight of this compound and for elucidating its structure through controlled fragmentation. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion [M]⁺.
The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.
The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for diaryl ethers often involve the cleavage of the ether bond (C-O). This can lead to the formation of characteristic fragment ions corresponding to the chlorophenoxy and hydroxyphenyl moieties. Other potential fragmentations include the loss of the chlorine atom or the loss of carbon monoxide (CO) from the phenolic ring. Systematic analysis of these fragment ions allows for a reconstruction of the molecular structure, confirming the identity of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (phenolic) | 3200-3600 (broad) | Hydroxyl (-OH) |
| C-H Stretch (aromatic) | 3000-3100 | Aromatic Ring |
| C=C Stretch (aromatic) | 1400-1600 | Aromatic Ring |
| C-O-C Stretch (asymmetric) | 1200-1280 | Aryl Ether |
| C-O Stretch (phenolic) | 1150-1250 | Phenol (B47542) |
| C-Cl Stretch | 1000-1100 | Aryl Chloride |
Note: The exact positions of these bands can vary slightly based on the sample preparation method and molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions are attributed to π→π* electronic transitions within the two aromatic rings. The presence of the hydroxyl, ether, and chloro substituents can cause shifts in the absorption maxima (λmax) and changes in their intensity compared to unsubstituted benzene (B151609) or phenol.
Solid-State Structural Investigations
While spectroscopic methods define the molecular structure, X-ray diffraction techniques are employed to determine the arrangement of these molecules in the solid state, providing insights into crystal packing and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for obtaining an unambiguous, three-dimensional structure of a molecule at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsion angles.
Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). This pattern is determined by the crystal lattice parameters (the size and shape of the unit cell).
For this compound, PXRD can be used to:
Identify the specific crystalline phase or polymorph of the compound.
Assess the purity of a bulk sample, as different crystalline substances will produce different diffraction patterns.
Monitor phase transformations that may occur under different conditions, such as changes in temperature or pressure.
The experimental powder pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the identity and phase purity of a synthesized batch of the material.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or commercial preparations. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode for analyzing phenolic compounds.
The separation of chlorophenols and related compounds is typically achieved on C18 or other suitable reversed-phase columns. The mobile phase often consists of a mixture of water (frequently acidified with agents like acetic or formic acid to suppress the ionization of the phenolic hydroxyl group) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities.
Detection is commonly performed using a UV-Vis detector, as the aromatic rings in this compound absorb ultraviolet light. The selection of an appropriate wavelength, often around 280 nm for phenols, is critical for achieving high sensitivity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. The linearity of the detector response, limits of detection (LOD), and limits of quantification (LOQ) are important validation parameters for the analytical method.
While specific HPLC methods for this compound are not detailed in the provided search results, the general principles for analyzing chlorophenoxy herbicides and chlorophenols are applicable. For instance, a method for simultaneous determination of chlorophenoxy acid herbicides and their degradation products utilizes an octadecylsilica column with a mobile phase of acetic acid and acetonitrile, with detection at 280 nm. Such a method could be adapted and optimized for the analysis of this compound.
Table 1: Illustrative HPLC Parameters for Analysis of Related Phenolic Compounds
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 280 nm |
This table represents typical starting conditions for method development for a compound like this compound based on methods for similar structures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to increase the volatility and improve the chromatographic peak shape of phenolic compounds. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) or acetylating agents (e.g., acetic anhydride).
In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, typically helium) through a capillary column. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which fragments the molecules in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique fingerprint of the compound, which can be used for its identification by comparison with spectral libraries.
GC-MS is highly sensitive and selective, making it ideal for trace-level analysis of volatile organic compounds. For quantitative analysis, it can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and reducing background noise.
While specific GC-MS data for this compound is not available in the search results, the analysis of related chlorophenols is well-documented. For example, methods for the determination of chlorophenols in water often involve extraction, derivatization, and subsequent GC-MS analysis. These methodologies provide a strong foundation for developing a validated GC-MS method for the analysis of volatile components in this compound.
Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenolic Compounds
| Parameter | Condition |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar or medium-polarity stationary phase |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C held for 2 min, then ramped to 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
This table represents typical starting conditions for GC-MS analysis of a derivatized compound with a structure similar to this compound.
Computational Chemistry and Theoretical Modeling of 4 2 Chlorophenoxy Phenol
Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. rsc.orgkarazin.ua It is widely applied to determine the electronic structure and optimized geometry of phenolic compounds. rjpn.orgresearchgate.net For 4-(2-Chlorophenoxy)phenol, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to predict its structural parameters and energetic properties. uomphysics.netkarazin.ua
Table 1: Representative Theoretical Bond Lengths and Angles for Phenolic Structures This table presents typical bond length and angle values for structurally related phenolic compounds as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-Cl | ~1.75 Å |
| C-O (ether) | ~1.37 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C-O-C | ~118° |
| C-C-O (hydroxyl) | ~120° | |
| Dihedral Angle | C-C-O-C | Varies with conformation |
Prediction of Vibrational Modes and Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules, enabling the prediction of electronic absorption spectra (UV-Vis). redalyc.orgrsc.orguni-tuebingen.de The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* transitions within the aromatic rings. redalyc.org These theoretical spectra are often in good agreement with experimental measurements. researchgate.net
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. unige.chresearchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as O-H stretching, C-Cl stretching, C-O-C ether stretching, and aromatic ring vibrations. researchgate.net
Table 2: Selected Predicted Vibrational Modes for Chlorophenol Derivatives This table illustrates common vibrational modes and their typical frequency ranges for chlorophenolic compounds based on DFT calculations.
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
| O-H Stretch | Stretching of the hydroxyl group | 3500 - 3700 |
| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl rings | 3000 - 3100 |
| C=C Stretch (Aromatic) | In-plane stretching of aromatic ring bonds | 1400 - 1650 |
| C-O Stretch (Ether) | Asymmetric/Symmetric stretching of the C-O-C linkage | 1200 - 1300 |
| C-Cl Stretch | Stretching of the carbon-chlorine bond | 600 - 800 |
Frontier Molecular Orbital (FMO) Theory: Analysis of HOMO-LUMO Energy Gaps and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. uomphysics.net A smaller energy gap suggests higher reactivity. rjpn.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. rjpn.orgimist.ma These descriptors provide insight into the molecule's stability and reactivity profile. rsc.org
Table 3: Global Reactivity Descriptors Derived from FMO Analysis This table defines key reactivity descriptors and explains their chemical significance.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orgyoutube.com They are invaluable for identifying regions that are electron-rich or electron-poor, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net MEP maps illustrate the electrostatic potential on the molecule's surface, with different colors representing different potential values. walisongo.ac.id
For this compound, the MEP map would typically show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atoms of the hydroxyl and ether groups, as well as the chlorine atom. These sites are susceptible to electrophilic attack. uomphysics.netresearchgate.net
Positive Potential (Blue): Regions of low electron density or electron deficiency, most prominently around the hydrogen atom of the hydroxyl group. This site is a likely hydrogen bond donor. researchgate.net
Neutral Potential (Green): Regions with moderate electrostatic potential, usually found over the carbon backbone of the aromatic rings.
This detailed charge mapping allows for the prediction of how the molecule will interact with other reagents, catalysts, or biological receptors. libretexts.org
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Studies, Energy Frameworks)
Understanding how molecules of this compound interact with each other in the solid state is crucial for interpreting its physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uomphysics.netnih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Aromatic Compounds This table shows typical percentage contributions of various intermolecular interactions for related chloro-aromatic compounds, as determined by Hirshfeld analysis.
| Contact Type | Description | Typical Contribution (%) |
| H···H | Interactions between hydrogen atoms | 35 - 45% |
| C···H / H···C | Interactions between carbon and hydrogen atoms | 20 - 30% |
| O···H / H···O | Includes hydrogen bonding and other contacts | 10 - 20% |
| Cl···H / H···Cl | Interactions involving the chlorine atom | 5 - 15% |
| C···C | π-π stacking interactions | 3 - 8% |
Energy framework analysis further elucidates the crystal packing by calculating the interaction energies (electrostatic, dispersion, etc.) between molecular pairs. uomphysics.net This allows for the visualization of the crystal's energetic architecture, highlighting the dominant forces responsible for stabilizing the solid-state structure.
In Silico Prediction of Chemical Reactivity and Potential Transformation Pathways
The computational models and analyses described in the previous sections serve as a powerful platform for the in silico prediction of chemical reactivity and potential transformation pathways. By integrating data from FMO theory and MEP mapping, researchers can identify the most probable sites for chemical reactions. nih.gov
For this compound, this predictive power can be applied to understand its behavior in various chemical and biological environments:
Electrophilic Attack: The MEP map identifies the electron-rich oxygen atoms and specific positions on the aromatic rings as likely targets for electrophiles. rjpn.org
Metabolic Transformations: Computational models can predict likely sites of metabolic modification, such as hydroxylation of the aromatic rings or conjugation at the hydroxyl group.
Degradation Pathways: The analysis can suggest which bonds are weaker and more susceptible to cleavage, providing clues about potential environmental degradation pathways, such as through oxidation or photolysis. nih.govresearchgate.netnih.gov For instance, studies on similar chlorophenols show that transformation can occur via successive chlorination or direct oxidation and ring cleavage. nih.govresearchgate.net
These in silico predictions are crucial for designing new syntheses, understanding potential toxicity mechanisms, and assessing the environmental fate of the compound.
Computational Approaches for Exploring Biological Target Interactions (e.g., Molecular Docking Studies)
Computational methods, particularly molecular docking, are powerful tools for predicting the interactions between a small molecule, such as this compound, and a biological target, typically a protein. This in silico technique models the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor. By simulating these interactions, researchers can gain insights into the potential biological activity and mechanism of action of a compound.
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. Similarly, the 3D structure of a potential protein target would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand is "docked" into the defined binding site of the receptor. The program explores various possible conformations and orientations of the ligand within the binding pocket.
Scoring and Analysis: The different poses of the ligand are then evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. Analysis of this pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein.
For a compound like this compound, molecular docking could be employed to investigate its potential to interact with a variety of biological targets. For instance, based on the study of other phenolic and chlorophenolic compounds, potential targets for investigation could include enzymes like tyrosinase or catalase. In such a hypothetical study, the binding energy of this compound would be calculated and compared to that of known inhibitors or substrates of the enzyme.
The results of such a study would typically be presented in a data table format, as shown in the hypothetical example below.
Hypothetical Molecular Docking Results of this compound with a Putative Biological Target
| Putative Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X | -7.5 | Tyr201, Phe345 | Hydrogen Bond, Pi-Pi Stacking |
| Receptor Y | -6.8 | Leu150, Val280 | Hydrophobic Interaction |
It is crucial to emphasize that the table above is purely illustrative. Without specific research on this compound, any data presented would be speculative. The actual binding affinities and interacting residues would be highly dependent on the specific protein target being investigated. Further experimental validation would be required to confirm any predictions made through computational modeling.
Environmental Transformation and Degradation Pathways of 4 2 Chlorophenoxy Phenol
Biodegradation Processes in Environmental Compartments
Biodegradation is a key process for the removal of chlorophenoxy compounds from soil and water, mediated by a diverse range of microorganisms. The efficiency of biodegradation depends on environmental conditions, such as the presence of oxygen, and the specific microbial communities present.
Chlorophenoxy compounds can be degraded under both aerobic and anaerobic conditions, although the pathways and rates of degradation differ significantly.
Aerobic Degradation: Under aerobic conditions, the degradation of chlorophenols is often initiated by monooxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. These intermediates are then subject to ring cleavage, either through an ortho or meta pathway, followed by further degradation to intermediates of central metabolism. For example, the degradation of 4-chlorophenol (B41353) can proceed via the formation of 4-chlorocatechol (B124253). Several bacterial strains, including those from the genera Pseudomonas and Arthrobacter, have been shown to degrade various chlorophenols aerobically.
Anaerobic Degradation: In the absence of oxygen, the primary degradation pathway for chlorophenols is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is generally slower than aerobic degradation. Studies on the anaerobic digestion of sewage sludge have shown that chlorophenols can be degraded, with 2-chlorophenol (B165306) being removed more rapidly than other isomers. The complete mineralization of chlorophenols under anaerobic conditions often requires a consortium of microorganisms, where the initial dechlorinating bacteria are followed by others that can break down the resulting phenolic compounds.
The table below summarizes the conditions and outcomes of aerobic and anaerobic degradation of related chlorophenols.
| Compound | Condition | Key Intermediates/Products | Reference(s) |
| 4-chlorophenol | Aerobic | 4-chlorocatechol | |
| 2-chlorophenol | Anaerobic | Phenol (B47542) | |
| 2,4-dichlorophenol | Aerobic/Anaerobic | Chlorocatechols, Phenols |
The microbial metabolism of chlorophenoxy compounds involves a series of enzymatic reactions that ultimately lead to their mineralization. A key initial step in many degradation pathways is the cleavage of the ether bond, which can be followed by hydroxylation and ring fission.
Enzymes such as laccases, produced by white-rot fungi, have been shown to degrade a variety of chlorophenols. Laccases are oxidoreductases that can catalyze the oxidation of phenolic compounds, often leading to polymerization or the formation of less toxic products. For instance, the degradation of 2,6-dichlorophenol (B41786) and 2,3,6-trichlorophenol (B165527) by a laccase from Ganoderma lucidum resulted in the formation of dimer products, including a dichlorophenoxy-phenol compound. This suggests that enzymatic processes can directly act on the phenoxy linkage of compounds like 4-(2-chlorophenoxy)phenol.
Bacterial degradation pathways often involve specific mono- and dioxygenase enzymes. For example, the degradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6 proceeds through the formation of hydroxyquinol. The initial steps are catalyzed by monooxygenases that hydroxylate the aromatic ring. Subsequent ring cleavage is carried out by dioxygenases.
The table below lists some enzymes involved in the degradation of chlorophenoxy compounds and their functions.
| Enzyme | Source Organism | Function | Reference(s) |
| Laccase | Ganoderma lucidum | Oxidation of chlorophenols, formation of dimers | |
| 4-chlorophenol-2-monooxygenase | Bacteria | Hydroxylation of 4-chlorophenol to 4-chlorocatechol | |
| Catechol-1,2-dioxygenase | Bacteria | Ortho cleavage of chlorocatechol ring | |
| Hydroxyquinol 1,2-dioxygenase | Arthrobacter chlorophenolicus A6 | Cleavage of hydroxyquinol ring |
Characterization of Biodegradation Intermediates and Sequential Transformations
The biodegradation of chlorophenolic compounds, such as this compound, is a stepwise process involving the formation of several intermediate compounds. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar chlorophenols. The initial step in the aerobic biodegradation of monochlorophenols is typically their conversion to chlorocatechols. nih.gov For instance, 4-chlorophenol is transformed into 4-chlorocatechol. nih.gov This is followed by the cleavage of the aromatic ring, which can occur through either ortho- or meta-fission pathways. nih.gov
In the case of this compound, a plausible initial step is the cleavage of the ether linkage, yielding 2-chlorophenol and hydroquinone (B1673460). These intermediates then undergo further degradation. The degradation of 2-chlorophenol can proceed through the formation of 3-chlorocatechol. nih.gov
Subsequent transformations involve the dearomatization of these catecholic intermediates. For example, the degradation of 4-chlorophenol can proceed via a hydroquinone pathway, forming hydroquinone, which is then further oxidized. nih.gov Another pathway involves the hydroxylation of 4-chlorocatechol to 1,2,4-benzenetriol, followed by ring cleavage and the formation of maleylacetate. nih.gov The ultimate mineralization of these intermediates leads to the formation of carbon dioxide and water.
Under anaerobic conditions, reductive dehalogenation is a key initial step, where chlorine atoms are replaced by hydrogen atoms, leading to the formation of less chlorinated phenols, which are often more amenable to subsequent degradation. frontiersin.org For instance, 2,4,6-trichlorophenol (B30397) can be sequentially dehalogenated to 2,4-dichlorophenol, then to 4-chlorophenol, and finally to phenol. frontiersin.org
| Initial Compound | Plausible Primary Intermediates | Plausible Secondary Intermediates | Potential Final Products |
|---|---|---|---|
| This compound | 2-Chlorophenol, Hydroquinone | 3-Chlorocatechol, 4-Chlorocatechol, Benzoquinone, 1,2,4-Benzenetriol | Maleylacetate, Carboxylic acids, CO2, H2O |
Environmental Parameters Influencing Biodegradation Rates
The rate and extent of the biodegradation of this compound are significantly influenced by various environmental parameters. These factors affect microbial activity and the bioavailability of the compound.
pH: The pH of the soil and water plays a crucial role in the biodegradation of chlorophenols. For example, the optimal pH for the biodegradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6 has been identified as 7.5. nih.gov Deviations from the optimal pH can inhibit microbial enzymatic activity and thus slow down the degradation process. The mobility of ionizable compounds like chlorophenols is also pH-dependent, which in turn affects their availability to microorganisms. nih.gov
Microbial Acclimatization: The presence of a microbial community adapted to degrading chlorinated aromatic compounds is essential for efficient removal. Acclimatization involves the induction of specific enzymes required for the breakdown of the target compound. In some cases, the presence of a primary substrate (co-metabolism) can enhance the degradation of a more complex, non-growth-supporting compound. For instance, the presence of phenol has been shown to accelerate the biodegradation of 4-chlorophenol. nih.govresearchgate.net However, high concentrations of the co-substrate or the target compound can also lead to inhibitory effects. nih.gov
| Parameter | Effect on Biodegradation Rate | Example/Observation |
|---|---|---|
| pH | Optimal range enhances microbial activity; extremes can be inhibitory. | Optimal pH for 4-chlorophenol degradation by Arthrobacter chlorophenolicus A6 is 7.5. nih.gov |
| Temperature | Affects microbial metabolism and enzyme kinetics. | Optimal temperature for 4-chlorophenol degradation by A. chlorophenolicus A6 is 29.6°C. nih.gov |
| Microbial Acclimatization | Adapted microbial populations exhibit higher degradation rates. | Sludge acclimated to chlorophenols shows enhanced degradation capabilities. nih.gov |
| Co-metabolism | The presence of a primary substrate can enhance the degradation of a non-growth substrate. | Phenol can serve as a primary substrate to enhance 4-chlorophenol degradation. nih.govresearchgate.net |
Advanced Chemical Oxidation and Reduction Reactions
In addition to biodegradation, this compound can be transformed by various advanced chemical oxidation and reduction processes. These methods are often employed for the treatment of industrial wastewater containing recalcitrant organic pollutants.
Ozonation Pathways and Identified Intermediates
Ozonation is an effective advanced oxidation process for the degradation of phenolic compounds. The reaction can proceed through direct oxidation by molecular ozone or indirect oxidation by hydroxyl radicals generated from ozone decomposition, particularly at higher pH. mdpi.comresearchgate.net The ozonation of 4-chlorophenol has been shown to produce intermediates such as 4-chlorocatechol and hydroquinone. researchgate.net Further oxidation leads to the opening of the aromatic ring and the formation of various carboxylic acids before complete mineralization to CO2 and H2O. researchgate.net The efficiency of ozonation is pH-dependent, with increased degradation rates observed at higher pH values due to the enhanced production of highly reactive hydroxyl radicals. researchgate.net
Electrochemical Oxidation and Reduction Processes
Electrochemical oxidation offers a promising method for the degradation of persistent organic pollutants. The process involves the generation of strong oxidizing agents, such as hydroxyl radicals, on the surface of an anode. The degradation of 4-chlorophenol via electrochemical oxidation has been shown to follow pseudo-first-order kinetics. nih.gov The efficiency of the process is influenced by parameters such as the anode material, current density, and initial pollutant concentration. nih.govnih.gov Intermediates identified during the electrochemical oxidation of 4-chlorophenol include hydroquinone and benzoquinone, which are subsequently oxidized to aliphatic carboxylic acids like maleic, fumaric, and oxalic acid. nih.govresearchgate.net
Fenton and Photo-Fenton Reaction Mechanisms
The Fenton process involves the reaction of hydrogen peroxide with ferrous ions to produce highly reactive hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which facilitates the regeneration of ferrous ions from ferric ions. These processes are highly effective in degrading chlorophenols. nih.gov The photo-Fenton process has been demonstrated to be more efficient than UV/H2O2 alone for the degradation of p-chlorophenol, with optimal performance typically observed under acidic conditions (around pH 3). nih.gov The reaction rate is influenced by the concentrations of hydrogen peroxide and the iron catalyst. nih.gov The degradation proceeds through the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, ring cleavage, and eventual mineralization.
| Process | Key Reactants/Conditions | Identified Intermediates |
|---|---|---|
| Ozonation | Ozone, pH dependent | Hydroquinones, Benzoquinones, Carboxylic acids researchgate.net |
| Electrochemical Oxidation | Anode material, Current density | Hydroquinone, Benzoquinone, Aliphatic carboxylic acids nih.govresearchgate.net |
| Fenton/Photo-Fenton | H2O2, Fe(II), UV light (for photo-Fenton), Acidic pH | Hydroxylated derivatives, Ring-opened products acs.org |
Environmental Fate Modeling and Transport Dynamics
Understanding the environmental fate and transport of this compound is crucial for assessing its potential risks. Environmental fate models are used to predict the distribution and persistence of chemicals in various environmental compartments.
The transport of chlorophenols in the environment is influenced by factors such as their water solubility, octanol-water partition coefficient (Kow), and sorption to soil and sediment. researchgate.net Generally, increasing chlorination leads to a greater tendency for these compounds to partition into sediments and lipids. researchgate.net The mobility of chlorophenols in soil is affected by soil properties such as organic matter content, texture, and pH. researchgate.net For instance, the adsorption of ionic pesticides like chlorophenols is influenced by the dissolved organic carbon content of the soil. researchgate.net
Mechanistic mass balance models can be employed to predict the behavior of chlorinated phenols in environments such as wastewater treatment plants. brownandcaldwell.com These models can estimate partitioning between liquid and solid phases and determine biodegradation rate coefficients. For example, a study on several chlorophenols in an activated sludge system found that 2-chlorophenol was sorbed the least and biodegraded to the greatest extent compared to more highly chlorinated phenols. brownandcaldwell.com Such models are valuable tools for assessing the potential for these compounds to be discharged into receiving waters or to accumulate in sludge.
The movement of chlorophenols in unsaturated soils can be influenced by electrokinetic transport processes, with electromigration and electroosmotic flow being the primary driving forces. nih.gov The mobility of these compounds under an electric field is pH-dependent, with faster movement observed at higher pH values where the phenolic group is deprotonated. nih.gov
Adsorption and Desorption Characteristics in Soil and Sediment Matrices
The mobility and persistence of this compound in the terrestrial and aquatic environments are significantly influenced by its sorption behavior in soil and sediment. The extent of adsorption is often related to the organic carbon content of the soil or sediment, as well as the physicochemical properties of the compound itself.
The mobility of chlorophenols in soil can be influenced by various factors. For example, in studies of phenoxyacetic acids and other chlorophenols, equilibrium sorption played a dominant role in their movement through soil columns. epa.gov Generally, chlorophenols are considered to be weakly sorbed in many agricultural soils and sediments, which can enhance their mobility and potential for leaching into groundwater. nih.gov The finding of related hydroxydiphenyl ethers in groundwater samples further suggests the potential for these types of compounds to be transported with water in soil. nih.gov
| Influencing Factor | Effect on Adsorption | Reference |
|---|---|---|
| Soil Organic Carbon Content | Positive correlation; higher organic carbon leads to increased adsorption. | nih.gov |
| Soil pH | Negative correlation; higher pH can decrease adsorption. | nih.gov |
| Presence of competing ions (e.g., phosphate) | Can decrease adsorption. | nih.gov |
Volatilization Behavior from Aqueous and Moist Soil Environments
Volatilization is another key process governing the environmental distribution of this compound. The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant.
Specific experimental data for the Henry's Law constant of this compound is limited. However, data for a structurally similar compound, 4-chloro-2-methylphenol (B52076), can offer an approximation of its potential volatilization behavior. The Henry's Law constant for 4-chloro-2-methylphenol is reported as 1.1 x 10⁻⁶ atm-m³/mole. nih.gov This value suggests that this compound is expected to volatilize from water surfaces. nih.gov Based on this constant, the estimated volatilization half-life from a model river is approximately 40 days. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Henry's Law Constant | 1.1 x 10⁻⁶ atm-m³/mole | nih.gov |
| Estimated Volatilization Half-life (from a model river) | ~40 days | nih.gov |
Predictive Distribution Modeling in Environmental Compartments (e.g., air, water, soil, sediment)
Predictive models, such as fugacity models, are employed to estimate the environmental distribution of chemicals when experimental data is scarce. These models use the physicochemical properties of a compound to predict its partitioning between different environmental compartments like air, water, soil, and sediment.
While a specific distribution model for this compound was not found, fugacity models have been successfully used to assess the chemical fate of other organic chemicals. publications.gc.ca These models can estimate a chemical's distribution among various compartments, including air, water, soil, sediment, groundwater, and biota. publications.gc.ca The predictions from such models are valuable for understanding the likely environmental sinks for a compound.
For compounds with properties similar to chlorophenols, it is generally expected that a significant portion will partition to soil and sediment due to adsorption processes, while a smaller fraction may be found in water and air, depending on its solubility and volatility. The recalcitrant nature of some chlorophenolic compounds can lead to their persistence in the environment. researchgate.netnih.gov
| Environmental Compartment | Expected Partitioning Behavior | Governing Factors |
|---|---|---|
| Soil and Sediment | Likely to be a major sink due to adsorption. | Soil organic carbon content, soil pH. |
| Water | Partitioning depends on solubility and potential for leaching. | Water solubility, adsorption characteristics. |
| Air | Potential for volatilization, but may be limited. | Henry's Law constant, vapor pressure. |
| Biota | Potential for bioaccumulation. | Octanol-water partition coefficient (Kow). |
Mechanistic Aspects of Biological Interactions in in Vitro and Non Human Models
Enzyme Inhibition Studies and Perturbations of Metabolic Pathways
Investigation of Specific Enzyme Inhibition (e.g., Carnitine Palmitoyl Transferase 1)
No studies were identified that specifically investigated the inhibitory effects of 4-(2-Chlorophenoxy)phenol on Carnitine Palmitoyl Transferase 1 (CPT1). CPT1 is a critical enzyme in the regulation of mitochondrial fatty acid oxidation. While some compounds with structural similarities to phenols are known to interact with metabolic enzymes, there is no available data to suggest that this compound acts as an inhibitor of CPT1.
Analysis of Impacts on Cellular Metabolic Processes (e.g., fatty acid metabolism)
There is a lack of research on the specific impacts of this compound on cellular metabolic processes such as fatty acid metabolism. Studies on other chlorophenols have indicated potential disruptions in metabolic pathways, but these findings cannot be directly attributed to this compound without dedicated investigation.
Cellular Assays in Non-Human Cell Lines for Mechanistic Elucidation
Cytotoxicity Screening and Cell Cycle Modulatory Effects
No specific data from cytotoxicity screening or cell cycle analysis of this compound in non-human cell lines is available in the reviewed literature. While various chlorophenols have been shown to exhibit cytotoxic effects, the specific concentration-dependent effects and cell cycle modulation by this compound have not been documented.
Mechanisms of Apoptosis Induction
The mechanisms of apoptosis induction, if any, by this compound have not been elucidated. Research into the pro-apoptotic potential of related phenolic compounds often involves the study of caspase activation, Bcl-2 family protein regulation, and mitochondrial membrane potential, but such investigations have not been reported for this compound.
Molecular Level Interactions with Key Biomolecules
There is no available information detailing the molecular-level interactions between this compound and key biomolecules such as specific enzymes, receptors, or DNA. Understanding these interactions is fundamental to elucidating its mechanism of action, but the necessary studies have not been published.
DNA Interaction Studies (e.g., noncovalent binding modes and conformational changes)
The interaction between small molecules and Deoxyribonucleic acid (DNA) is a critical area of study for understanding the mechanisms of action of various chemical compounds. These interactions are broadly categorized as covalent, involving the formation of a chemical bond, and noncovalent. Noncovalent binding, which does not involve the sharing of electrons, primarily occurs through three modes: electrostatic interactions, groove binding, and intercalation. For compounds related to this compound, such as other chlorophenoxy derivatives, noncovalent interactions are the most probable mode of engagement with the DNA double helix.
While specific interaction studies on this compound are not extensively detailed in the available literature, research on analogous chlorophenoxy herbicides and their transformation products indicates that their interactions with DNA are generally weak. nih.govresearchgate.net However, structural modifications to the phenoxy scaffold can significantly influence binding affinity. For instance, the introduction of a nitro substituent onto the aromatic ring of related chlorophenols has been shown to induce stronger interactions with DNA, suggesting a more stable noncovalent association. nih.govresearchgate.net
The primary noncovalent binding modes relevant to phenoxy compounds include:
Intercalation: This involves the insertion of a planar, aromatic molecule between the base pairs of the DNA. This binding mode causes significant local structural changes, including the unwinding and lengthening of the DNA helix. nih.gov
Conformational changes in DNA resulting from ligand binding can be monitored using various spectroscopic techniques. nih.gov Circular Dichroism (CD) spectroscopy is particularly sensitive to the secondary structure of DNA and can detect global conformational changes induced by the binding of small molecules. nih.govmdpi.com Such analyses can reveal shifts from the typical B-form DNA to other conformations or indicate more subtle distortions within the helical structure. mdpi.com
| Binding Mode | Description | Expected DNA Conformational Change | Investigative Technique |
|---|---|---|---|
| Minor/Major Groove Binding | Molecule fits into the grooves of the DNA double helix, interacting with the edges of base pairs. | Little to no significant distortion of the DNA backbone. nih.gov | UV-visible Absorption Spectroscopy, Circular Dichroism (CD), Viscometry. nih.govnih.gov |
| Intercalation | Planar molecule inserts itself between adjacent DNA base pairs. | Significant distortion, including unwinding and lengthening of the DNA helix. nih.gov | Viscometry, Fluorescence Spectroscopy, Circular Dichroism (CD). nih.gov |
| Electrostatic Interaction | Positively charged molecule interacts with the negatively charged phosphate (B84403) backbone of DNA. | Minimal structural perturbation. | Electrophoresis, Competitive Binding Assays. nih.gov |
Reactivity with Endogenous Nucleophilic Biological Species (e.g., oxirane ring opening)
The chemical structure of this compound, featuring a phenolic hydroxyl group, imparts it with nucleophilic character. This allows it to potentially react with endogenous electrophiles within a biological system. Endogenous nucleophiles and electrophiles are critical components of cellular biochemistry, and their reactions with xenobiotic compounds can lead to metabolic activation or detoxification.
A key example of such a reaction is the ring-opening of epoxides (oxiranes). Epoxides are three-membered cyclic ethers that are characterized by significant ring strain, making them susceptible to nucleophilic attack. chemistrysteps.com They can be formed in vivo during the metabolism of various endogenous and exogenous compounds. The reaction of a nucleophile, such as a phenol (B47542), with an epoxide typically proceeds via an SN2 mechanism. jsynthchem.comlibretexts.org In this reaction, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the opening of the ring. chemistrysteps.com
Under neutral or basic conditions, a potent nucleophile directly attacks the less sterically hindered carbon of the epoxide. jsynthchem.comlibretexts.org Under acidic conditions, the epoxide oxygen is first protonated, making the ring more electrophilic and facilitating the attack by even weak nucleophiles. chemistrysteps.comjsynthchem.com The phenolic hydroxyl group of this compound could, in principle, act as such a nucleophile, reacting with endogenous epoxides to form a larger, more complex molecule. This represents a potential pathway for its metabolic transformation and interaction with cellular components.
| Condition | Reaction Steps | Key Features |
|---|---|---|
| Basic/Neutral | 1. The phenoxide ion (formed under basic conditions) acts as a strong nucleophile. 2. Nucleophilic attack occurs on a carbon atom of the epoxide ring. 3. The C-O bond breaks, opening the ring and forming an alkoxide intermediate. 4. Protonation of the alkoxide yields the final product. | SN2 mechanism. libretexts.org Attack typically occurs at the less substituted carbon. jsynthchem.com |
| Acidic | 1. The epoxide oxygen is protonated by an acid catalyst. 2. The ring becomes highly activated towards nucleophilic attack. 3. The phenol (a weaker nucleophile) attacks one of the ring carbons. 4. The C-O bond breaks, opening the ring to form the product. | SN2-like mechanism. libretexts.org Attack typically occurs at the more substituted carbon due to partial positive charge buildup. libretexts.org |
Structure-Activity Relationship (SAR) Investigations for Related Phenoxy Compounds (with a mechanistic focus)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology. drugdesign.org They analyze how the chemical structure of a compound influences its biological activity, allowing for the determination of which chemical groups are responsible for evoking a specific effect. wikipedia.org For phenoxy compounds, SAR investigations have provided valuable insights into the structural features that govern their interactions with biological targets, particularly DNA.
A mechanistic focus in SAR aims to connect specific structural modifications to changes in a molecule's mechanism of action, such as its binding affinity for a receptor or its ability to interact with DNA. Studies on chlorophenoxy derivatives and related compounds have revealed several key SAR trends:
Influence of Substituents on DNA Binding: As noted previously, the interaction of many chlorophenoxy compounds with DNA is relatively weak. However, the addition of certain functional groups can dramatically alter this interaction. Research on transformation products of chlorophenoxy herbicides has shown that the presence of a nitro group on the aromatic ring can lead to a stronger, more stable noncovalent interaction with the DNA molecule. nih.govresearchgate.net This suggests that the electron-withdrawing nature and potential for hydrogen bonding of the nitro group enhance the compound's DNA binding affinity.
Impact of Side-Chain Modifications: In a series of synthetic phenoxazone drugs, which share a core phenoxy-like structure, minor modifications to an aminoalkyl side chain were found to cause significant changes in both DNA-binding properties and the ability to induce apoptosis. nih.gov For example, elongating the side chain by a single methylene (B1212753) group led to notable alterations in anti-tumour activity, providing clear evidence of a direct link between chemical structure, DNA interaction, and a biological outcome. nih.gov
Role of Halogenation and Heteroatom Substitution: The nature and position of halogen substituents on the phenyl rings are known to affect the biological properties of phenoxy compounds. wikipedia.org Furthermore, replacing the ether oxygen with another heteroatom can have profound effects. For instance, a study on ammonium (B1175870) chlorophenoxyacetates found that replacing the phenoxy oxygen with sulfur significantly increased the ecotoxicity of the resulting thio-analogues, a finding contrary to observations in other chemical classes. nih.gov
These examples underscore the principle that even subtle changes to the molecular architecture of a phenoxy compound can lead to substantial differences in its mechanistic interactions and consequent biological activity.
| Structural Modification | Compound Class | Mechanistic Impact | Resulting Biological Activity Change | Reference |
|---|---|---|---|---|
| Addition of a nitro (-NO₂) group | Chlorophenols | Enhanced noncovalent DNA interaction. | Increased stability of the DNA-compound complex. | nih.govresearchgate.net |
| Elongation of an aminoalkyl side chain | Synthetic Phenoxazones | Altered DNA-binding affinity. | Notable change in pro-apoptotic and anti-tumour activity. | nih.gov |
| Replacement of ether oxygen with sulfur | Chlorophenoxyacetates | Altered molecular properties affecting target interaction. | Significant increase in ecotoxicity towards aquatic organisms. | nih.gov |
Applications in Advanced Chemical Synthesis and Functional Materials Science
Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules
The specific arrangement of the chlorophenoxy and phenol (B47542) moieties within the molecule makes it a targeted building block for creating higher-order compounds where this structural unit is essential for function.
The chlorophenoxy phenol structure is a recognized pharmacophore in the agrochemical industry. While many commercial herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), are synthesized from simpler chlorophenols, the more complex 4-(2-chlorophenoxy)phenol framework serves as a basis for developing next-generation fungicides.
A key application is in the synthesis of advanced triazole-based fungicides. Patent literature describes novel alkyl-substituted 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-triazol-1-yl ethanol (B145695) compounds that exhibit significant fungicidal activity. These complex molecules are built upon a "2-chloro-4-(4-chlorophenoxy)phenyl" core, highlighting the utility of this specific isomeric arrangement in creating potent agricultural products for controlling plant pathogenic fungi. The synthesis of these fungicides involves multi-step processes where the diaryl ether serves as a crucial starting intermediate.
Table 1: Examples of Agrochemical Classes Derived from Chlorophenoxy Structures
| Agrochemical Class | Core Structure Moiety | Example Application |
|---|---|---|
| Phenoxy Herbicides | Chlorophenoxyacetic acid | Control of broadleaf weeds in cereal crops. |
| Triazole Fungicides | 2-chloro-4-(4-chlorophenoxy)phenyl | Control of plant pathogenic fungi. |
| Antimicrobials | Dichlorophenoxy phenol | General antimicrobial use in various substrates. |
The diaryl ether linkage is a common feature in many biologically active molecules. While specific pharmaceuticals derived directly from this compound are not widely documented in publicly available literature, its isomers and related structures are known for their bioactivity. For instance, Soneclosan (also known as Diclosan), an isomer with the chemical name 5-chloro-2-(4-chlorophenoxy)phenol, is recognized as a potent antimicrobial agent.
Furthermore, research into novel androgen receptor (AR) antagonists for applications in prostate cancer treatment has explored derivatives of 4-phenoxyphenol (B1666991), underscoring the potential of this class of compounds as a foundational structure for developing specialty pharmaceuticals. The synthesis of these bioactive compounds often involves the strategic modification of the phenol ring or the hydroxyl group to modulate biological activity.
A review of scientific and patent literature does not indicate that this compound is a common intermediate in the synthesis of advanced dyes and pigments. The production of organic colorants typically relies on other classes of aromatic intermediates, such as anilines, naphthols, and anthraquinones, which can be readily diazotized and coupled to form extensive chromophore systems.
Exploration in Polymer Chemistry and Novel Functional Materials
While direct polymerization of this compound is not a widespread application, the broader class of phenoxy-phenols is relevant to polymer science. Phenolic compounds are fundamental precursors for producing various polymers, including hardened phenolic resins.
The structural attributes of chlorophenoxy phenols lend themselves to potential roles as monomers or polymer additives. The isomer 4-(4-chlorophenoxy)phenol, for example, is noted for its use as a stabilizer in the production of certain polymers, where it enhances durability and resistance to degradation. In a related application, the synthesis of poly(4-(4-bromophenyloxy)styrene) demonstrates how a halogenated phenoxy group can be incorporated into a polymer backbone via a styrene (B11656) monomer, creating a functional polymer with specific properties derived from the phenoxy moiety. Such polymers, derived from functionalized phenols, have applications in advanced materials and electronics.
Development of Novel Synthetic Routes for Derivatization of this compound towards Specific Applications
The chemical reactivity of this compound is dominated by its phenolic hydroxyl group, which serves as the primary site for derivatization. Various synthetic routes can be employed to modify this group and create a diverse range of derivatives for specific applications.
One of the most fundamental and widely used derivatization methods is the Williamson ether synthesis . In this reaction, the phenol is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then readily reacts with a primary alkyl halide via an SN2 mechanism to form a new ether linkage. This method is highly versatile for attaching a wide variety of alkyl chains to the phenolic oxygen.
Another key reaction for modifying phenolic compounds is the Ullmann condensation . This copper-catalyzed reaction allows for the coupling of a phenol with an aryl halide to form a new diaryl ether. This type of reaction is not only relevant for the initial synthesis of this compound itself but can also be used to add another aryl group to a more complex derivative, building larger, more intricate molecular architectures.
Other derivatization strategies focus on creating ester linkages. The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides to produce corresponding esters, such as acetates, which can alter the compound's solubility and reactivity.
Table 2: Key Derivatization Reactions for this compound
| Reaction Name | Reagents | Functional Group Transformation |
|---|---|---|
| Williamson Ether Synthesis | Base (e.g., KOH), Alkyl Halide (R-X) | Phenol (-OH) → Alkoxy Ether (-OR) |
| Ullmann Condensation | Aryl Halide (Ar-X), Copper Catalyst | Phenol (-OH) → Aryloxy Ether (-OAr) |
| Acylation | Acid Chloride (RCOCl) or Anhydride | Phenol (-OH) → Ester (-OCOR) |
Advanced Analytical Method Development for Environmental Monitoring and Research
High-Sensitivity Chromatographic Techniques for Trace Detection
Chromatographic techniques coupled with sensitive detectors are the cornerstone for the analysis of trace organic pollutants like 4-(2-Chlorophenoxy)phenol. These methods provide the necessary separation efficiency and detection sensitivity to identify and quantify the compound in samples such as water, soil, and sediment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of polar and semi-polar organic compounds, including chlorophenols. This technique is particularly advantageous for analyzing complex environmental samples as it often minimizes the need for extensive sample cleanup or chemical derivatization, which is typically required for gas chromatography.
The high selectivity of tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and quantification of target compounds even in the presence of significant matrix interference. In the MRM process, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This specificity greatly enhances the signal-to-noise ratio.
For the analysis of chlorophenols, LC systems are typically equipped with a reverse-phase column (e.g., C18) and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve ionization. Atmospheric pressure ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used to generate ions from the analytes eluting from the LC column. Studies on various chlorophenols have demonstrated excellent linearity and low detection limits, often in the low nanogram-per-liter (ng/L) range, showcasing the suitability of LC-MS/MS for trace environmental analysis.
Table 1: Performance Characteristics of LC-MS/MS for Phenolic Compound Analysis
| Compound Class | Sample Matrix | Method | Detection Limit | Linearity (r²) | Recovery Rate | Reference |
| Phenols | Tap Water | LC/MS/MS | < 0.0005 mg/L | > 0.9999 | 85% - 107% | |
| Chlorophenols | Environmental | LC/APCI-MS/MS | Down to 0.3 ng (injected) | N/A | N/A | |
| Chlorophenols | Water | SPE-ESI-LC-MS/MS | N/A | N/A | 73% (for 2-amino-4-chlorophenol) |
This table is interactive and can be sorted by clicking on the column headers.
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. Due to the polar nature of the hydroxyl group, phenolic compounds like this compound exhibit poor chromatographic behavior on conventional nonpolar GC columns, often resulting in tailing peaks and low sensitivity. To overcome these issues, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile derivative.
Common derivatization strategies include acetylation and silylation.
Acetylation: This can be performed directly in aqueous samples using acetic anhydride. The resulting acetate (B1210297) esters are more volatile and less polar, making them suitable for GC analysis.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This process is often rapid and quantitative, significantly improving chromatographic performance and sensitivity.
Following derivatization, the sample is injected into the GC-MS system. The high separation efficiency of capillary GC columns, combined with the identification capabilities of mass spectrometry, allows for the reliable determination of various chlorophenol isomers. GC-MS methods can achieve very low detection limits, often in the sub-microgram-per-liter (µg/L) to nanogram-per-liter (ng/L) range.
Table 2: Derivatization Strategies for GC-MS Analysis of Chlorophenols
| Derivatization Reagent | Technique | Target Analytes | Detection Limit | Reference |
| Acetic Anhydride | Direct Acetylation & SPME-GC-MS | Chlorophenols | ~0.1 µg/L | |
| Acetic Anhydride | UDSA-DLLME-GC-MS | Chlorophenols | 0.05 - 0.2 µg/L | |
| BSTFA | Silyl Derivatization-GC/MS | Alkylphenols, Chlorophenols | N/A | |
| Trimethylsilyl-N,N-dimethylcarbamate | Derivatization-GC-MS | Phenols, Chlorophenols | 0.01 - 0.25 µg/L | |
| None (direct analysis) | GC-MS/MS | Chlorophenolic compounds | < 0.001 µg/L |
This table is interactive and can be sorted by clicking on the column headers.
Capillary electrophoresis (CE) represents a family of high-resolution separation techniques that utilize an electric field to separate analytes in a narrow capillary tube. For phenolic compounds, which are weak acids, Capillary Zone Electrophoresis (CZE) is a commonly used mode. In CZE, separation is based on the differences in the charge-to-size ratio of the analytes.
A key parameter in the CZE separation of chlorophenols is the pH of the background electrolyte (buffer). The pH determines the degree of ionization of the phenolic hydroxyl group; at higher pH values, the phenols are deprotonated and carry a negative charge, allowing them to migrate in the electric field. By carefully controlling the buffer pH, the selectivity of the separation can be finely tuned to resolve complex mixtures of isomers.
CE offers several advantages, including extremely high separation efficiency, short analysis times, and very small sample and reagent consumption. It is often considered a complementary technique to liquid chromatography. Detection in CE is most commonly performed using UV-Vis absorbance, where a section of the capillary itself serves as the detection cell.
Optimized Sample Preparation and Enrichment Methodologies
Environmental samples are typically complex, and the target analyte, this compound, is often present at very low concentrations. Therefore, an effective sample preparation step is required to extract the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis.
Solid Phase Extraction (SPE) is the most widely used technique for the extraction and preconcentration of chlorophenols from aqueous samples. The general procedure involves passing the water sample through a cartridge packed with a solid sorbent material. The analyte is retained on the sorbent while the bulk of the sample matrix passes through. Subsequently, the cartridge is washed to remove interferences, and the analyte is eluted with a small volume of an appropriate organic solvent.
A variety of sorbents are available, with polymeric materials such as polystyrene-divinylbenzene (PS-DVB) being particularly effective for retaining a wide range of phenols from water. The advantages of SPE include high recovery rates, good reproducibility, the ability to process large sample volumes, and reduced consumption of organic solvents compared to LLE. Automation of the SPE process is also possible, which can increase sample throughput.
Liquid-Liquid Extraction (LLE) is a classical extraction method based on the partitioning of an analyte between two immiscible liquid phases, typically water and an organic solvent. For phenolic compounds, the pH of the aqueous sample is usually adjusted to suppress the ionization of the hydroxyl group, thereby favoring its transfer into the organic phase. While effective, LLE is often time-consuming, requires large volumes of high-purity organic solvents which can be hazardous, and can be prone to the formation of emulsions. Consequently, SPE is now often preferred for the routine analysis of chlorophenols in environmental monitoring.
To enhance the selectivity of sample preparation, innovative materials such as Molecularly Imprinted Polymers (MIPs) have been developed. MIPs are highly cross-linked polymers synthesized in the presence of a template molecule (the analyte or a structurally similar compound). After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target analyte.
When used as a sorbent in a technique known as Molecularly Imprinted Solid Phase Extraction (MISPE), MIPs can selectively bind the target analyte from a complex sample matrix with high affinity. This high selectivity can significantly reduce matrix effects and improve the accuracy of the analysis. Research has demonstrated the successful synthesis of MIPs using chlorophenols or related compounds as templates. These MIPs have been applied to the selective extraction of chlorophenols from environmental water samples, showing high recovery rates and excellent cleanup capabilities, sometimes superior to traditional SPE sorbents. The use of magnetic MIPs, which can be easily separated from the sample solution using an external magnet, further simplifies the extraction procedure.
Method Validation and Rigorous Quality Control in Environmental and Research Applications
The foundation of any reliable environmental analysis is a thoroughly validated analytical method. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and precise data. For a compound like this compound, this process involves a comprehensive evaluation of several key performance characteristics. While specific validation data for this compound is not extensively available in public literature, the validation process would follow established guidelines for similar chlorophenolic compounds.
Key Validation Parameters
The validation of an analytical method for this compound would typically include the assessment of the following parameters:
Specificity and Selectivity: The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. This is often achieved using high-resolution chromatographic techniques coupled with mass spectrometry (MS).
Linearity and Working Range: The range over which the instrument's response is directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards.
Accuracy and Recovery: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples at different concentration levels. Recovery studies for a structurally similar compound, 4-chloro-2-methylphenol (B52076), using liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) have shown satisfactory recoveries in water and soil samples.
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions (repeatability) and under varying conditions (reproducibility).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with a specified level of confidence. For many chlorophenols, modern analytical techniques can achieve LODs in the nanogram per liter (ng/L) range.
Rigorous Quality Control (QC)
To ensure the ongoing reliability of analytical data, a robust quality control program is essential. This involves the routine analysis of various QC samples:
Method Blanks: These are samples of a clean matrix that are processed and analyzed in the same manner as the environmental samples. They are used to monitor for contamination during the analytical process.
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte. The analysis of LCS provides evidence that the laboratory is capable of performing the method correctly.
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are environmental samples to which a known amount of the analyte is added. They are used to assess the effect of the sample matrix on the analytical method.
Surrogate Standards: These are compounds that are chemically similar to the target analyte but not expected to be present in the environmental sample. They are added to every sample to monitor the efficiency of the sample preparation and analysis process.
The following interactive table provides an example of typical validation parameters that would be assessed for an analytical method for a chlorophenolic compound.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound |
| **Linearity (R²) ** | ≥ 0.995 | R² > 0.99 for 4-chloro-2-methylphenol in LC-MS/MS analysis |
| Accuracy (Recovery) | 70-130% | Satisfactory recoveries for 4-chloro-2-methylphenol in water and soil |
| Precision (RSD) | ≤ 15% | RSD < 10% for replicate analyses of spiked samples |
| LOD/LOQ | Method- and matrix-dependent | LOD of 40 ng/L for MCPA (a related herbicide) in water |
Interlaboratory Comparison and Standardization of Analytical Protocols
While in-house validation is crucial, ensuring comparability of data across different laboratories requires interlaboratory comparison studies and the standardization of analytical protocols.
Interlaboratory Comparison Studies
A collaborative study on the analysis of other phenolic compounds in disinfectant formulations provides a relevant example of this process. In this study, fourteen laboratories analyzed samples containing o-phenylphenol, p-t-amylphenol, and o-benzyl-p-chlorophenol. The results were used to determine the repeatability and reproducibility of the analytical method, which are critical measures of a method's robustness when performed by different analysts in different laboratories. Such studies are essential for establishing the reliability of analytical methods used for regulatory monitoring and environmental research.
Standardization of Analytical Protocols
Standardization of analytical protocols is key to achieving data comparability. Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA) or other international bodies, provide detailed, step-by-step procedures for sample collection, preservation, preparation, and analysis.
For instance, U.S. EPA Method 528 provides a standardized procedure for the determination of phenols in drinking water by solid phase extraction and capillary column gas chromatography/mass spectrometry. While this compound is not explicitly listed in this method, the general procedures for extraction, derivatization (if necessary), and instrumental analysis would be applicable and could be adapted and validated for this specific compound.
The use of Certified Reference Materials (CRMs) is also a cornerstone of standardization. CRMs are highly characterized materials with a certified concentration of the analyte of interest. They are used for calibrating instruments, validating methods, and as quality control samples to ensure the traceability of measurements to a common reference. While a specific CRM for this compound may not be readily available, CRMs for other chlorophenols can be used to ensure the quality of the analytical measurements.
The development and adoption of standardized protocols, supported by regular participation in interlaboratory comparison studies and the use of CRMs, are crucial for generating high-quality, comparable data for environmental monitoring and research of emerging contaminants like this compound.
Concluding Perspectives and Future Research Directions
Current State of Knowledge on 4-(2-Chlorophenoxy)phenol
The current body of scientific literature on this compound (CAS Number: 29112-24-1) is limited, with much of the available data being inferred from the broader class of chlorophenols and their derivatives. nih.govarchivemarketresearch.com Structurally, it is a diphenyl ether with a chlorine substituent on one of the phenyl rings and a hydroxyl group on the other, giving it the molecular formula C12H9ClO2. guidechem.comchemicalbook.com
While specific experimental data on its physicochemical properties are not extensively documented in readily available literature, computational models provide some estimated values. These theoretical properties are useful for preliminary assessments but require experimental validation.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 220.65 g/mol |
| Topological Polar Surface Area | 29.5 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: These properties are computationally derived and await experimental confirmation. guidechem.com
The toxicological and environmental profile of this compound has not been individually characterized in detail. However, as a member of the chlorophenol family, it is anticipated to share some of their known biological and environmental characteristics. Chlorophenols, as a group, are recognized as environmental contaminants due to their use as intermediates in the manufacturing of agricultural chemicals, pharmaceuticals, biocides, and dyes. nih.gov They can enter the environment through industrial waste, the use of pesticides, and the degradation of more complex chlorinated compounds. nih.gov The persistence and potential for bioaccumulation of related polychlorinated hydroxydiphenyl ethers have been noted, suggesting that this compound may also be persistent in the environment. nih.gov
Emerging Research Frontiers and Methodological Advancements
Future research on this compound will likely benefit from significant advancements in analytical chemistry that allow for the precise detection and quantification of phenolic compounds. The separation and identification of chlorophenol isomers, which often coexist in environmental and biological samples, present a considerable analytical challenge.
Modern chromatographic techniques are at the forefront of these advancements. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of chlorophenols. jcsp.org.pknih.gov Methodological improvements, such as the use of derivatization agents like trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), can enhance the volatility and thermal stability of phenols, facilitating their analysis by GC-MS. nih.gov This derivatization can be performed rapidly at room temperature, simplifying sample preparation. nih.gov
Solid-phase extraction (SPE) has become a standard for the preconcentration of chlorophenols from aqueous samples, offering high recovery rates and the ability to process large sample volumes. jcsp.org.pk The development of novel sorbent materials for SPE continues to improve the selectivity and efficiency of extraction.
For isomer-specific analysis, advanced capillary GC columns and multidimensional chromatography techniques are being explored. jcsp.org.pk These methods, coupled with high-resolution mass spectrometry, can provide the specificity needed to distinguish this compound from its isomers and other related compounds in complex matrices.
Table 2: Advanced Analytical Methods for Phenolic Compound Analysis
| Technique | Application | Advantage |
|---|---|---|
| HPLC with UV or Electrochemical Detection | Quantification of phenols in water samples | High sensitivity and selectivity for certain phenolic structures. jcsp.org.pk |
| GC-MS with Derivatization | Identification and quantification of volatile and semi-volatile phenols | High resolution and structural information from mass spectra. nih.gov |
Potential for Novel Applications and Interdisciplinary Studies
While specific applications for this compound are not well-documented, the broader class of chlorophenoxy compounds has a range of industrial and research uses. researchandmarkets.com Extrapolating from these, this compound could serve as a valuable intermediate in organic synthesis. The presence of both a hydroxyl and a chloro group on a diphenyl ether backbone provides multiple sites for chemical modification, making it a potentially versatile building block for more complex molecules. rsc.org
In the field of materials science, functionalized phenols are being investigated for the development of new polymers and resins. nih.gov The specific structure of this compound could impart desirable properties, such as thermal stability or flame retardancy, to new materials. Interdisciplinary research combining chemistry and materials science could explore the incorporation of this compound into novel functional materials.
Furthermore, the biological activity of chlorophenoxy compounds suggests potential applications in the development of new bioactive agents. nih.gov Research in pharmacology and medicinal chemistry could investigate the synthesis of derivatives of this compound to screen for potential therapeutic properties. Such studies would require close collaboration between synthetic chemists, biologists, and toxicologists to fully characterize the activity and safety of any new compounds.
The study of its environmental degradation pathways could also lead to interdisciplinary research with microbiology and environmental engineering. Understanding how microorganisms metabolize this compound could inform the development of bioremediation strategies for contaminated sites.
Challenges and Opportunities in the Field of Chlorophenoxy Compound Research
The research field of chlorophenoxy compounds is faced with several challenges that also present significant opportunities for scientific advancement. A primary challenge is the environmental persistence and potential toxicity of many of these compounds. nih.gov The same chemical stability that makes them useful in some applications also contributes to their recalcitrance in the environment. nih.gov This necessitates a thorough understanding of their environmental fate and toxicological profiles to ensure their safe use and disposal.
A significant opportunity lies in the development of greener and more sustainable methods for the synthesis and degradation of chlorophenoxy compounds. This includes the design of more efficient catalytic processes for their production that minimize waste and the use of hazardous reagents. archivemarketresearch.com Additionally, research into bioremediation and advanced oxidation processes for the removal of these compounds from the environment is a critical area of investigation. mdpi.com
The structural diversity of chlorophenoxy compounds presents both a challenge for analysis and an opportunity for the discovery of new functionalities. The development of analytical methods capable of separating and identifying a wide range of isomers and transformation products is crucial for comprehensive environmental and toxicological assessment. jcsp.org.pk At the same time, this structural diversity offers a vast chemical space for the design of new molecules with tailored properties for applications in medicine, agriculture, and materials science. nih.govnih.gov
Future research will require a multidisciplinary approach, integrating expertise from chemistry, biology, environmental science, and toxicology to address the complex challenges and unlock the full potential of chlorophenoxy compounds for the benefit of society while minimizing their environmental impact. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chlorophenoxy)phenol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 2-chlorophenol reacts with a halogenated phenol derivative under basic conditions. For example, a procedure analogous to triazine synthesis ( ) uses 2-chlorophenol with diisopropylethylamine (DIPEA) as a base at 35°C for extended reaction times (46 hours). Optimization may involve adjusting stoichiometry, solvent polarity (e.g., acetone or DMF), and catalyst selection. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is advised .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the substitution pattern of the chlorophenoxy group. Infrared (IR) spectroscopy can identify functional groups (e.g., phenolic -OH stretch near 3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is recommended, referencing protocols for analogous phenolic compounds ( ) .
Q. What are the optimal storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis or oxidation. Avoid exposure to acidic conditions, which may release toxic gases (e.g., HCl) ( ). Stability studies under accelerated degradation conditions (e.g., 40°C/75% relative humidity) can predict shelf life .
Advanced Research Questions
Q. What is the mechanistic pathway for the formation of 2-chlorophenoxy radicals during oxidative degradation?
- Methodological Answer : Quantum chemical studies ( ) indicate that 2-chlorophenol derivatives undergo unimolecular decomposition to form chlorophenoxy radicals via homolytic cleavage of the O-H bond. Computational modeling (e.g., density functional theory) combined with electron paramagnetic resonance (EPR) spectroscopy can validate radical intermediates. Kinetic studies under controlled oxygen levels are essential to map reaction pathways .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer : Use cell-based assays such as MTT for cytotoxicity screening and enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential). For antimicrobial activity, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing. Reference structural analogs (e.g., ) to design dose-response experiments and validate results with LC-MS for compound integrity .
Q. What strategies resolve contradictions in reported degradation products of this compound under varying pH conditions?
- Methodological Answer : Perform comparative studies using advanced analytical tools (e.g., LC-MS/MS) to identify degradation products. For example, under acidic conditions, hydrolysis may yield 2-chlorophenol and hydroquinone derivatives, while alkaline conditions favor radical-mediated pathways ( ). Cross-validate findings with computational simulations to reconcile discrepancies .
Q. How does the chlorophenoxy group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic attack. Experimental protocols (e.g., ) suggest using sodium iodide in acetone for halogen exchange. Monitor reaction progress via ¹H NMR to track substituent displacement. Compare reaction rates with non-chlorinated analogs to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
